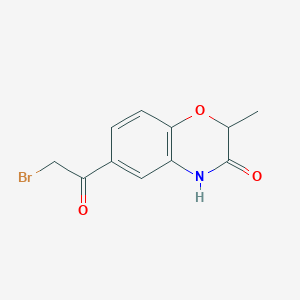
6-(2-bromoacetyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Vue d'ensemble
Description
6-(2-bromoacetyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (BAMBO) is a heterocyclic compound that is used in a variety of scientific research applications. BAMBO is a member of the benzoxazinone family, which consists of compounds that contain a 1,4-benzoxazin-3-one core structure. BAMBO is a synthetic compound that has been used in a wide range of biochemical and physiological studies.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
This compound is particularly valuable in the synthesis of heterocyclic compounds, which are rings containing at least one atom other than carbon. These structures are prevalent in many pharmaceuticals and are essential for creating diverse medicinal agents. The bromoacetyl group in the compound can undergo nucleophilic substitution reactions, facilitating the construction of five and six-membered heterocycles .
Development of Antimicrobial Agents
The structural motif of 6-(2-bromoacetyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is conducive to the development of antimicrobial agents. By modifying the molecule, researchers can create derivatives with potential antibacterial and antifungal properties, addressing the growing concern of antibiotic resistance .
Anti-Cancer Research
Coumarin derivatives, which share a similar backbone to our compound of interest, have been explored for their anti-cancer properties. The ability to attach various pharmacophoric groups to the coumarin ring enhances the potential for creating novel anti-cancer agents .
Fluorescent Probes and Sensors
The compound’s structure allows for the development of fluorescent probes and sensors. These can be used in analytical chemistry to detect the presence of specific ions or molecules, making it a valuable tool in environmental monitoring and diagnostics .
Alzheimer’s Disease Treatment
Coumarin derivatives have been identified as potential therapeutic agents in the treatment of Alzheimer’s disease. The compound could be modified to enhance its ability to interact with biological targets associated with Alzheimer’s, providing a pathway for new treatments .
Anticoagulant Properties
The coumarin system is known for its anticoagulant properties, with well-known drugs like warfarin being a prime example. Research into the modification of 6-(2-bromoacetyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one could lead to the development of new anticoagulant medications .
Enzyme Inhibition
Enzyme inhibitors are a significant area of study for treating various diseases. The compound’s structure can be tailored to inhibit specific enzymes, which is crucial in the design of drugs for conditions like type 2 diabetes mellitus .
Chemosensors
Building on its potential use in fluorescent sensors, this compound can also be employed in the design of chemosensors. These sensors can detect a wide range of substances, from bioactive elements to environmental pollutants, offering broad applications in biochemistry and environmental science .
Propriétés
IUPAC Name |
6-(2-bromoacetyl)-2-methyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-6-11(15)13-8-4-7(9(14)5-12)2-3-10(8)16-6/h2-4,6H,5H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAFBKMTCPMZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-bromoacetyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B1523032.png)
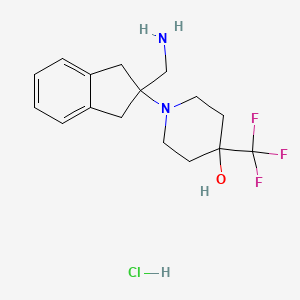
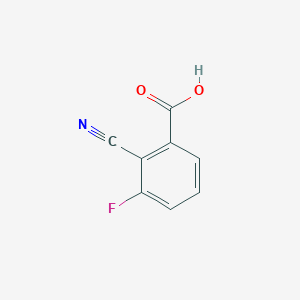
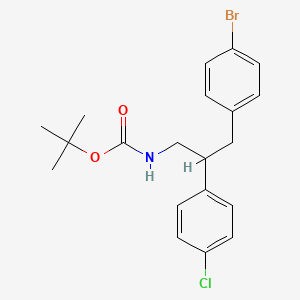
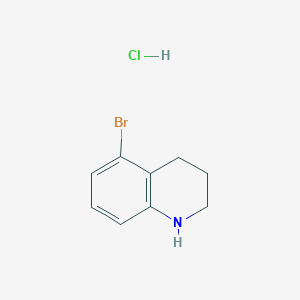
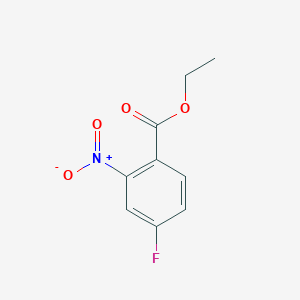
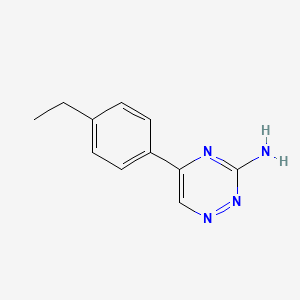
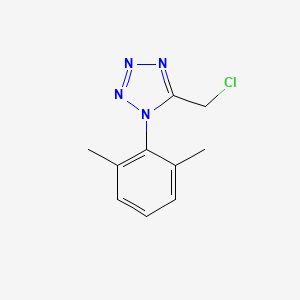


![1-[(dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1523051.png)


